Elziverine: A Comprehensive Technical Guide to its Discovery and Synthesis
Elziverine: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elziverine (BMS-663068) is a novel, orally administered small molecule that represents a significant advancement in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). As a first-in-class attachment inhibitor, its unique mechanism of action targets the initial stage of the viral lifecycle, preventing the virus from binding to host CD4+ T-cells. This document provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathway of Elziverine, intended for professionals in the field of drug development and virology.
Discovery and Mechanism of Action
Elziverine is a prodrug of BMS-626529, the active moiety that exerts the antiviral effect. The discovery program was initiated to identify compounds capable of inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. This interaction is the crucial first step in viral entry, and its inhibition prevents the subsequent conformational changes required for co-receptor binding and membrane fusion.[1]
BMS-626529 binds directly to a conserved pocket within the gp120 protein, effectively blocking its ability to engage with the CD4 receptor.[1] This mechanism is distinct from other classes of antiretroviral drugs, making it a valuable option for treatment-experienced patients who have developed resistance to other therapies. The binding affinity of BMS-626529 to gp120 is a key contributor to its potent inhibitory activity.[2]
Signaling Pathway of HIV-1 Attachment and Inhibition by Elziverine
Caption: HIV-1 gp120 binds to the CD4 receptor, initiating viral entry. Elziverine (BMS-626529) blocks this interaction.
Synthesis Pathway
The synthesis of Elziverine is a complex, multi-step process that has been optimized for both efficiency and large-scale production. An 11-step linear synthesis has been described, starting from a simple pyrrole derivative. Key transformations include a regioselective Friedel-Crafts acylation, a Pictet-Spengler cyclization, a radical-mediated aromatization, and a copper-mediated Ullmann-Goldberg-Buchwald coupling to install the triazole substituent.
Key Synthetic Steps:
-
Regioselective Friedel-Crafts Acylation: This initial step establishes a key structural feature of the molecule.
-
Pictet-Spengler Cyclization: This reaction forms the core azaindole ring system.
-
Radical-Mediated Aromatization: This step creates the aromatic azaindole core.
-
Heterocyclic N-oxide α-bromination: This functionalizes a critical C-H bond.
-
Copper-Mediated Ullmann-Goldberg-Buchwald Coupling: This highly regioselective coupling installs the challenging triazole substituent.
The development of the commercial synthesis involved strategic modifications to the initial route to ensure scalability and robustness, leading to the production of over 1000 kg of the active pharmaceutical ingredient (API).
Elziverine Synthesis Workflow
Caption: A simplified workflow illustrating the key stages in the 11-step synthesis of Elziverine.
Quantitative Data
Preclinical Antiviral Activity of BMS-626529 (Active Moiety of Elziverine)
| HIV-1 Strain/Isolate | EC50 (nM) |
| Vast majority of viral isolates | <10 |
| Most susceptible viruses | Low pM range |
Note: Susceptibility varied by >6 log10 across different viral isolates.[2]
Clinical Efficacy of Elziverine (Phase 2b Study AI438011, 24 Weeks)
| Treatment Arm | Virologic Response Rate (HIV-1 RNA <50 copies/mL) |
| Elziverine 400 mg twice daily | 80% |
| Elziverine 800 mg twice daily | 69% |
| Elziverine 600 mg once daily | 76% |
| Elziverine 1200 mg once daily | 72% |
| Ritonavir-boosted atazanavir (control) | 75% |
All treatment arms were administered with raltegravir and tenofovir disoproxil fumarate.
Safety and Tolerability of Elziverine (Phase 2b Study AI438011, 24 Weeks)
| Adverse Event | Elziverine Groups (n=200) | Ritonavir-boosted Atazanavir Group (n=51) |
| Serious Adverse Events | 7% | 10% |
| Discontinuation due to Adverse Events | 2% | 4% |
| Grade 2-4 Drug-Related Adverse Events | 9% | 27% |
No serious adverse events or discontinuations were deemed related to Elziverine.
Experimental Protocols
In Vitro Antiviral Activity Assay (Single-Cycle Infection Assay)
This protocol is designed to determine the half-maximal effective concentration (EC50) of Elziverine's active form, BMS-626529, against various HIV-1 strains.
1. Cell and Virus Preparation:
- Culture TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in appropriate media.
- Prepare stocks of various HIV-1 strains or pseudoviruses.
2. Assay Procedure:
- Plate TZM-bl cells in 96-well plates and incubate overnight.
- Prepare serial dilutions of BMS-626529.
- Pre-incubate the virus with the serially diluted compound for 1 hour at 37°C.
- Add the virus-compound mixture to the TZM-bl cells.
- Incubate for 48 hours at 37°C.
- Lyse the cells and measure luciferase activity using a luminometer.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
- Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Experimental Workflow for In Vitro Antiviral Assay
Caption: A step-by-step workflow for determining the in vitro antiviral activity of BMS-626529.
Conclusion
Elziverine represents a significant addition to the armamentarium of anti-HIV-1 therapies. Its novel mechanism of action as an attachment inhibitor provides a much-needed option for patients with limited treatment options due to resistance. The successful development of a robust and scalable synthesis ensures its availability for clinical use. The data presented in this guide underscore the potent antiviral activity and favorable safety profile of Elziverine, making it a cornerstone of modern HIV-1 treatment strategies.
